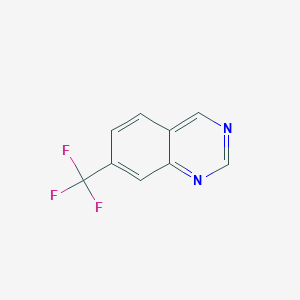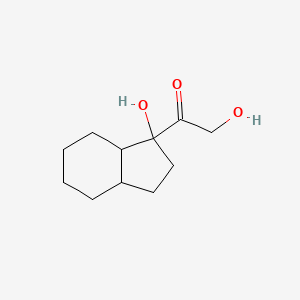
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone is an organic compound that belongs to the class of hydroxy ketones It features a hydroxyl group and a ketone group attached to an octahydro-1H-inden-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reduction of 1-(1-oxo-octahydro-1H-inden-1-yl)ethanone using a suitable reducing agent such as sodium borohydride in an alcoholic solvent like methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone precursor. This process can be optimized for large-scale production by using a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 1-(1-oxo-octahydro-1H-inden-1-yl)ethanone or 1-(1-carboxyoctahydro-1H-inden-1-yl)ethanone.
Reduction: Formation of 2-hydroxy-1-(1-hydroxy-octahydro-1H-inden-1-yl)ethanol.
Substitution: Formation of 2-chloro-1-(1-hydroxy-octahydro-1H-inden-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone: Similar structure but lacks the octahydro moiety.
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone: Similar structure with a dihydro-1H-inden moiety.
Uniqueness
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone is unique due to its octahydro-1H-inden-1-yl moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H18O3 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-hydroxy-1-(1-hydroxy-2,3,3a,4,5,6,7,7a-octahydroinden-1-yl)ethanone |
InChI |
InChI=1S/C11H18O3/c12-7-10(13)11(14)6-5-8-3-1-2-4-9(8)11/h8-9,12,14H,1-7H2 |
InChI-Schlüssel |
OFBVMFUDIWRMAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCC2(C(=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


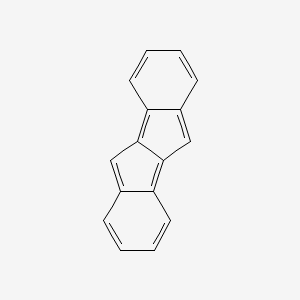
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)
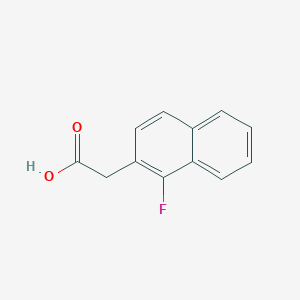

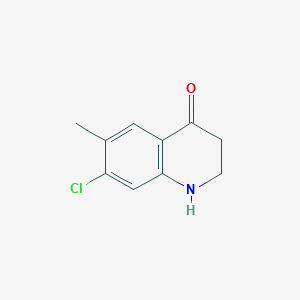
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)


![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)

